7-Fluorotryptamine

Description

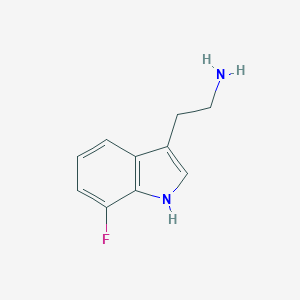

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWNNQNLQPNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377692 | |

| Record name | 7-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191927-74-9 | |

| Record name | 7-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Derivatization of 7 Fluorotryptamine

Established Synthetic Pathways for 7-Fluoroindole (B1333265) Intermediates

A patented industrial-scale synthesis for 7-fluoroindole has been developed to ensure high yield and purity suitable for large-scale production. google.com This method utilizes readily available and inexpensive raw materials. google.com The process begins with 2-fluorobenzene amide as the starting material. In the first key step, a cyclization reaction is carried out under inert gas protection by adding tert-butyl acrylate (B77674) and methylthio ethyl acetate (B1210297) at a temperature of 50-70°C. google.com

Synthesis of the 7-Fluorotryptamine Core Structure

Once the 7-fluoroindole intermediate is obtained, the next phase involves the construction of the ethylamine (B1201723) side chain at the C3 position of the indole (B1671886) ring to form the this compound core. Several classical and modern synthetic strategies have been adapted for this purpose.

A common and effective method for constructing the tryptamine (B22526) side chain on a pre-existing indole core involves the introduction of a nitrovinyl group. This approach has been successfully applied to the synthesis of various substituted tryptamines, including 6-fluorotryptamine (B1299898). nih.gov For the synthesis of this compound, the process would begin with 7-fluoroindole. The indole is reacted with a nitroalkene intermediate, which adds to the C3 position of the indole ring. The resulting 3-(2-nitrovinyl)-7-fluoro-1H-indole is then subjected to reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH4), are often used in this step to reduce the nitro group to an amine and the alkene double bond, thereby forming the final 7-fluoro-1H-indole-3-ethanamine (this compound). stanford.edu

Reductive cyclization offers an alternative and powerful route to building the fluorinated indole core itself from acyclic precursors. unimi.itresearchgate.net This strategy is particularly useful when the required substituted nitrotoluene is available. An efficient method has been developed for the synthesis of fluorinated 5,6-dihydroxytryptamine (B1219781) derivatives that relies on the reductive cyclization of a 2-nitro-β-(dialkylamino)styrene intermediate, which is prepared in situ from a corresponding 2-nitrotoluene. nih.gov This general methodology can be adapted for 7-fluoroindole synthesis. The process involves the cyclization of a substituted o-nitrostyrene, where the nitro group is reduced, leading to the formation of the indole ring system in a single, efficient step. unimi.itnih.gov This approach is synthetically appealing due to the ready availability of nitroarenes and the clean nature of the reaction, which often produces CO2 as the only stoichiometric byproduct when carbon monoxide is used as the reductant. unimi.it

The Speeter-Anthony synthesis is a widely recognized and versatile method for preparing tryptamines. mdma.chnih.gov This two-step procedure has been successfully adapted for the synthesis of various fluorinated tryptamine analogues. mdma.chpsu.edu The synthesis begins with the reaction of the substituted indole, in this case, 7-fluoroindole, with oxalyl chloride in an inert solvent like diethyl ether. mdma.chmdma.ch This reaction yields a highly crystalline 7-fluoro-3-indoleglyoxylyl chloride intermediate. mdma.ch

In the second step, the crude acid chloride is treated with a secondary amine, such as dimethylamine (B145610) or diethylamine, to form the corresponding stable glyoxalylamide. nih.govmdma.ch This amide intermediate is then reduced to the final tryptamine. Lithium aluminum hydride (LiAlH4) is the classic reducing agent for this transformation, effectively converting the two carbonyl groups of the glyoxalylamide moiety into the ethylamine side chain of this compound. mdma.chpsu.edu This route is often considered the most convenient for many tryptamine derivatives due to the excellent yields and the crystalline, easily handled intermediates. mdma.ch

| Step | Reactants | Product | Key Reagents | Reference |

|---|---|---|---|---|

| 1 | 7-Fluoroindole | 7-Fluoro-3-indoleglyoxylyl chloride | Oxalyl Chloride, Ether | mdma.ch, mdma.ch |

| 2 | 7-Fluoro-3-indoleglyoxylyl chloride | N,N-Dialkyl-7-fluoro-3-indoleglyoxylamide | Dialkylamine (e.g., Dimethylamine) | mdma.ch |

| 3 | N,N-Dialkyl-7-fluoro-3-indoleglyoxylamide | 7-Fluoro-N,N-dialkyltryptamine | Lithium Aluminum Hydride (LiAlH4), THF | mdma.ch, psu.edu |

Reductive Cyclization Techniques in Fluorinated Indole Synthesis

Advanced Derivatization of this compound

Further functionalization of the this compound molecule can lead to novel compounds with potentially enhanced biological activities. Derivatization can occur at various positions, but modifications of the indole ring and the primary amine are most common.

A versatile strategy for the selective functionalization of the C7 position involves an iridium-catalyzed C7 borylation of the indole ring. nih.gov This method uses a single-pot C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation sequence. This process efficiently yields a C7-boroindole derivative of a protected tryptamine. nih.gov This boronate ester serves as a versatile synthetic handle, enabling further C7-derivatization through cross-coupling reactions to introduce halo, hydroxy, and aryl groups. nih.gov

The primary amine of the tryptamine side chain is another common site for derivatization. For instance, fluorotryptamines can be readily converted into amides through condensation reactions with carboxylic acids. A study demonstrated the synthesis of novel oleanolic acid-fluorotryptamine amides by coupling the amine group of fluorotryptamine with the carboxylic acid group of oleanolic acid. researchgate.net This N-acylation is a straightforward method to create more complex molecular architectures. nih.govresearchgate.net

| Reaction Type | Reactive Site | Reagents/Method | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-H Borylation | C7 of Indole Ring | Iridium & Palladium Catalysis, Boronating Agent | C7-Boronate Ester | nih.gov |

| N-Acylation | Side Chain Amine | Carboxylic Acid (e.g., Oleanolic Acid), Coupling Agents | Amide | researchgate.net |

Synthesis of Fluorotryptamine Amides (e.g., Oleanolic Acid Conjugates)

A prominent strategy for modifying this compound involves its conjugation with other bioactive molecules, such as natural products, to create hybrid compounds with potentially synergistic or novel properties. The synthesis of amides linking this compound to oleanolic acid, a pentacyclic triterpenoid, exemplifies this approach. mdpi.comresearchgate.net

The synthetic protocol for creating these conjugates is a multi-step process designed to efficiently form an amide bond between the carboxyl group of oleanolic acid and the primary amine of this compound. mdpi.comresearchgate.net The synthesis typically proceeds as follows:

Protection of Hydroxyl Group : The C(3)-OH group of oleanolic acid is first protected, commonly through acetylation using acetic anhydride (B1165640) in the presence of catalysts like N,N-Diisopropylethylamine (DIPEA) and 4-Dimethylaminopyridine (DMAP). This step prevents the hydroxyl group from interfering with subsequent reactions and yields the acetylated intermediate. mdpi.com

Activation of Carboxylic Acid : The C(17)-COOH group of the acetylated oleanolic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting the acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM). mdpi.com

Amide Bond Formation : The crude acyl chloride is then reacted directly with this compound. The coupling reaction is facilitated by a base such as DIPEA in a mixed solvent system like DCM/DMF, leading to the formation of the desired amide-linked conjugate. This step has been reported with high yields of approximately 87-89%. mdpi.com

Deprotection : In the final step, the acetyl protecting group on the oleanolic acid moiety is removed. This is accomplished through hydrolysis, for instance, by stirring with lithium hydroxide (B78521) (LiOH·H₂O) in methanol (B129727) at an elevated temperature. This deprotection step regenerates the free hydroxyl group and yields the final oleanolic acid-7-fluorotryptamine conjugate, with reported yields as high as 93–95%. mdpi.com

This synthetic route demonstrates an effective method for creating complex amides from this compound, merging the structural features of a fluorinated indole with those of a natural triterpenoid. mdpi.com

Table 1: Synthetic Steps for Oleanolic Acid-7-Fluorotryptamine Conjugates

| Step | Description | Key Reagents & Conditions | Reported Yield |

|---|---|---|---|

| 1 | Protection of C(3)-OH | Acetic anhydride, DMAP, DIPEA, THF, 90 °C | 94% |

| 2 | Activation of C(17)-COOH | Oxalyl chloride, DCM, room temperature | Used directly |

| 3 | Amide Coupling | This compound, DIPEA, DCM/DMF | 87-89% |

| 4 | Deprotection of C(3)-OH | LiOH·H₂O, Methanol, 80 °C | 93-95% |

Exploration of Alpha-Alkylated this compound Analogues

Alpha-alkylation of the ethylamine side chain of tryptamines is a common structural modification known to influence metabolic stability and receptor interaction profiles. The synthesis of α-alkylated this compound analogues follows established chemical routes used for other tryptamine derivatives. nih.gov

A general and effective method for creating racemic α-alkyl tryptamines involves a two-step process starting from the corresponding indole: nih.gov

Nitro-olefin Formation : The synthesis begins with the reaction of the parent indole (in this case, 7-fluoroindole) with a nitroalkene. This reaction, often a Henry reaction or a similar condensation, forms an intermediate nitro-olefin adduct.

Reduction : The nitro group of the intermediate is then reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. This reduction step simultaneously reduces the nitro group and the alkene double bond to furnish the final α-alkylated tryptamine. nih.gov

This synthetic pathway has been successfully used to produce a variety of α-alkylated tryptamines, including 5-fluoro-α-ethyltryptamine, demonstrating its applicability to fluorinated indole precursors. nih.gov The resulting compounds, such as a hypothetical α-ethyl-7-fluorotryptamine, are valuable for structure-activity relationship studies to probe the combined effects of alpha-alkylation and specific ring-fluorination patterns. nih.gov

Construction of Multi-substituted Tryptamine Frameworks

The tryptamine scaffold allows for extensive chemical modification at multiple positions, including the indole ring, the ethylamine side chain, and the terminal amino group. The construction of multi-substituted frameworks is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's properties. Beyond simple substitutions, more complex frameworks can be built using advanced synthetic reactions. ru.nl

One powerful method for constructing complex, multi-substituted tryptamine-like structures is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine (or a derivative like this compound) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The result is the formation of a new ring system fused to the indole, known as a β-carboline or a tetrahydro-β-carboline.

This strategy offers a route to rigid, polycyclic structures where the spatial relationship between the indole core and the amino group is constrained. By choosing different aldehydes or ketones, a wide array of substituents can be introduced onto the newly formed ring, leading to diverse and complex molecular architectures. The use of this compound as the starting material would embed the 7-fluoro substituent within these more elaborate frameworks, allowing researchers to explore its influence in a different structural context. The development of organocatalytic, enantioselective versions of the Pictet-Spengler reaction further enhances its utility, providing access to chiral, multi-substituted tryptamine derivatives. ru.nl

Pharmacological Profiling and Molecular Target Interactions of 7 Fluorotryptamine

Serotonin (B10506) Receptor (5-HTR) Engagement and Functional Activity

Recent studies have explored the interaction of fluorinated tryptamines with serotonin receptors, indicating that the position of the fluorine atom on the tryptamine (B22526) ring significantly influences receptor affinity and functional activity.

Assessment of 5-HT Receptor Agonism

7-Fluorotryptamine is a derivative of tryptamine that is suggested to act as an agonist at serotonin (5-HT) receptors. caymanchem.comlabscoop.com While specific biological effects of this compound have not been extensively reported, the broader class of fluorinated tryptamines has been a subject of pharmacological investigation. caymanchem.comlabscoop.com For instance, 5-Fluorotryptamine (B1197405) (5-FT) demonstrates affinity for both 5-HT1A and 5-HT2A receptors, acting as a full agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor. wikipedia.orgwikiwand.com Specifically, 5-FT has a reported Ki value of 18 nM for the 5-HT1A receptor and is a full agonist at the 5-HT1e receptor with a pKi of 6.3. wikipedia.orgguidetopharmacology.org It also acts as a partial agonist at 5-HT3 receptors. nih.gov

Investigations into 5-HT2C Receptor Selectivity over 5-HT2A and 5-HT2B Subtypes

Research has indicated that certain hallucinogenic tryptamines with a fluorine substitution at the 5-, 6-, or 7-position exhibit selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. caymanchem.comlabscoop.comcaymanchem.com This is significant because a lack of selectivity, particularly for the 5-HT2A and 5-HT2B receptors, can lead to undesirable side effects. wikipedia.org Activation of 5-HT2A receptors has been associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathies. wikipedia.org Therefore, the development of selective 5-HT2C receptor agonists is a key area of research. wikipedia.org

Evaluation of 5-HT1A Receptor Agonist Properties of Related Fluorinated Tryptamines

Studies on fluorinated analogues of hallucinogenic tryptamines have shown that fluorination generally reduces affinity for the 5-HT1A receptor. capes.gov.br However, these compounds typically remain full agonists at this receptor subtype, albeit with decreased functional potency. capes.gov.br A notable exception is 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), which displays significantly enhanced affinity and functional potency at the 5-HT1A receptor, even greater than the well-known 5-HT1A agonist 8-OH-DPAT. capes.gov.brwikipedia.org This compound, along with 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine, has been identified as a potent serotonin 5-HT1A agonist, highlighting the potential of fluorinated tryptamines as powerful tools for studying this receptor. psu.edunih.gov The increased potency of certain fluorinated tryptamines is thought to be driven by changes in the electron density distribution within the molecule. nih.gov Tryptamine psychedelics, in general, have been found to be full or nearly full agonists of 5-HT1A-mediated G protein signaling. nih.gov

Orphan G Protein-Coupled Receptor Class C Group 5 Member A (GPRC5A) Agonism

Recent chemoproteomic studies have identified the orphan receptor GPRC5A as a target for microbiota-derived aromatic monoamines, including tryptamine. nih.govresearchgate.net Further investigation into synthetic derivatives has highlighted this compound as a particularly effective agonist for this receptor. nih.govresearchgate.net

Mechanism of GPRC5A-Mediated β-Arrestin Recruitment by this compound

This compound has been identified as a potent agonist of GPRC5A that induces the recruitment of β-arrestin. medchemexpress.comprobechem.commedchemexpress.eu Arrestins are crucial proteins that regulate G protein-coupled receptor (GPCR) signaling. medchemexpress.com Upon activation by a ligand like this compound, the GPCR recruits arrestin, which in turn blocks further G protein coupling and initiates receptor internalization and downstream signaling pathways. medchemexpress.com The interaction of aromatic monoamines with GPRC5A stimulates this β-arrestin recruitment process. nih.govresearchgate.nettandfonline.com This discovery has opened up new avenues for understanding the roles of GPRC5A in immune and cancer signaling. medchemexpress.comresearchgate.net

Comparative Efficacy and Potency Studies of this compound with Tryptamine at GPRC5A

Comparative studies have shown that this compound is a more potent agonist of GPRC5A than tryptamine. researchgate.nettandfonline.com In one study, this compound was approximately 5-fold more effective at inducing GPRC5A signaling than tryptamine at a concentration of 100 μM. biorxiv.orgbiorxiv.org The half-maximal effective concentration (EC50) for this compound in inducing GPRC5A-mediated β-arrestin recruitment was determined to be 7.2 μM. probechem.combiorxiv.orgbiorxiv.org This enhanced potency makes this compound a valuable tool for studying the function and therapeutic potential of GPRC5A. nih.govbiorxiv.orgresearchgate.net

The following table summarizes the GPRC5A activation efficacy of this compound in comparison to Tryptamine.

| Compound | Relative Efficacy vs. Tryptamine | EC50 (μM) |

| Tryptamine | 1x | - |

| This compound | ~5x | 7.2 |

Interaction with Neurotransmitter Transporters and Uptake Systems

The interaction of tryptamine derivatives with neurotransmitter transporters, such as those for serotonin (SERT) and dopamine (B1211576) (DAT), is a critical aspect of their pharmacological profile. psu.eduplos.orgnih.govnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. psu.eduplos.org Compounds that interfere with this process can significantly alter neurotransmitter levels and signaling in the brain. nih.govnih.gov Fluorination of the tryptamine scaffold can modulate these interactions, leading to varied effects on transporter function.

While direct studies on this compound's antagonism of the serotonergic uptake system are not extensively detailed in the available literature, research on structurally related 7-substituted tryptamine analogs provides significant insights into how modifications at this position influence interaction with the serotonin transporter (SERT). The serotonin transporter is a key target for many psychoactive compounds and is responsible for the reuptake of synaptic serotonin. psu.edunih.gov

Research investigating the differences between human (hSERT) and Drosophila melanogaster (dSERT) transporters has been instrumental in identifying the structural determinants for ligand recognition. psu.edunih.gov Studies on a series of tryptamine derivatives revealed that substitutions at the 7-position of the indole (B1671886) ring are critical for how the molecule binds to SERT. psu.edunih.gov

Specifically, research on the 7-substituted compound 7-benzyloxytryptamine (B1266907) (7BT) showed marked differences in its potency for inhibiting serotonin uptake between hSERT and dSERT. psu.edunih.gov Through the use of chimeric transporters (hybrids of the human and drosophila proteins), these studies successfully implicated the first two transmembrane domains (TMDs) of the SERT protein as being crucial for recognizing 7-substituted tryptamines like 7BT. psu.edunih.gov Further investigation through site-directed mutagenesis pinpointed a single amino acid residue, Tyrosine-95 (Y95) in hSERT, as a key site for the recognition of these compounds. psu.edunih.gov This same site was also found to be important for the binding of certain known SERT antagonists, suggesting a shared binding locus for substrates and some inhibitors. nih.gov

These findings strongly suggest that the 7-position of the tryptamine nucleus is a critical determinant for interaction with the serotonin transporter. The presence of a fluorine atom at this position in this compound would therefore be expected to significantly influence its binding and potential antagonism or inhibition of the serotonergic uptake system, governed by interactions within the TMD I-II region of the transporter. psu.edunih.gov

Beyond inhibiting neurotransmitter reuptake, some tryptamine derivatives act as releasing agents, promoting the efflux of neurotransmitters like serotonin and dopamine from the neuron into the synapse. nih.govresearchgate.net Research into a series of α-ethyltryptamines demonstrated that these compounds can function as potent dual dopamine (DA) and serotonin (5-HT) releasers. nih.govresearchgate.net

The study highlighted that substitution patterns on the indole ring, including fluorination, significantly impact the potency and selectivity of monoamine release. While tryptamines are not typically known for strong stimulant activity, several fluorinated derivatives were found to be potent dopamine releasers. nih.gov For instance, 5-Fluorotryptamine (5-FT) and 6-Fluorotryptamine (B1299898) (6-FT) are both potent monoamine releasing agents. wikipedia.orgwikipedia.org 5-FT is classified as a serotonin-dopamine releasing agent (SDRA), whereas 6-FT is a more selective serotonin releasing agent (SRA). wikipedia.orgwikipedia.org

The study on α-ethyltryptamines noted that 7-substituted analogs were among the most selective 5-HT releasers. nih.gov This indicates that while fluorination at other positions can confer significant dopamine releasing activity, substitution at the 7-position may favor selectivity for the serotonin transporter.

The table below summarizes the monoamine releasing activity for several fluorinated tryptamines, illustrating the influence of the fluorine atom's position on potency and selectivity.

| Compound | 5-HT Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) |

| 5-Fluorotryptamine (5-FT) | 10.1 wikipedia.org | 82.3 wikipedia.org | 464 wikipedia.org |

| 6-Fluorotryptamine (6-FT) | 4.4 wikipedia.org | 106 wikipedia.org | 1,575 wikipedia.org |

| 5-Fluoro-α-methyltryptamine | Not Reported | 31.8 nih.gov | Not Reported |

| 5-Fluoro-α-ethyltryptamine | Not Reported | 150 nih.gov | Not Reported |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound at which it elicits 50% of its maximal effect. A lower EC₅₀ value indicates greater potency.

These findings underscore the principle that fluorinated tryptamines can possess potent, dual releasing activities for both serotonin and dopamine. The specific position of the fluorine atom is a key factor in determining the balance between these two systems, with evidence suggesting that 7-substituted analogs like this compound may exhibit greater selectivity as serotonin releasing agents. nih.gov

Structure Activity Relationship Sar Investigations of 7 Fluorotryptamine and Its Analogues

Elucidation of Fluorine Atom Influence on Receptor Affinity and Intrinsic Activity

The introduction of a fluorine atom to the indole (B1671886) ring of tryptamines can dramatically alter their biological properties and receptor interaction profiles. mdpi.com Generally, the fluorination of hallucinogenic tryptamines has a minimal impact on their affinity for 5-HT2A/2C receptors and their intrinsic activity at these sites. nih.govcapes.gov.br However, with one notable exception, this modification tends to reduce affinity for the 5-HT1A receptor. nih.gov While most of these fluorinated compounds act as full agonists at the 5-HT1A receptor, their functional potency is diminished. nih.govcapes.gov.br

A significant exception to this trend is 4-fluoro-5-methoxy-DMT, which demonstrates a marked increase in both affinity and functional potency at the 5-HT1A receptor. nih.govcapes.gov.br This particular compound displayed high 5-HT1A agonist activity, with a potency greater than the well-known 5-HT1A agonist 8-OH-DPAT. nih.govcapes.gov.br Specifically, the substitution of a fluorine atom at the 4-position of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) resulted in a 14-fold increase in signaling potency at the 5-HT1A receptor, alongside a 3-fold decrease in potency at the 5-HT2A receptor. nih.gov This highlights the critical role of the substitution pattern in determining receptor selectivity. wikipedia.orgpsu.edu

Further studies have shown that fluorination at the 7-position of psilocin had little effect on its affinity for either 5-HT2A or 5-HT2C receptors. mdma.ch In contrast, 6-fluorination of N,N-diethyltryptamine (DET) leads to a five-fold decrease in 5-HT1A receptor binding affinity. mdma.ch Similarly, 6-fluorination of psilocin and 5-MeO-DMT resulted in a 2-fold and 50-fold decrease in affinity for the 5-HT1A receptor, respectively. mdma.ch These findings underscore the complex and position-dependent influence of fluorine substitution on the pharmacological properties of tryptamines.

Correlating Structural Modifications with GPRC5A Activation Profile

Recent chemoproteomic studies have identified 7-Fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor 5A (GPRC5A). medchemexpress.combiorxiv.orgbiorxiv.org This receptor is implicated in various physiological processes, including immune and cancer signaling. medchemexpress.com Investigations into the structure-activity relationship for GPRC5A activation have revealed that aromatic primary amines are a key pharmacophore. biorxiv.org

A study comparing various tryptamine (B22526) derivatives found that this compound was approximately five times more effective at inducing GPRC5A signaling than the parent compound, tryptamine, at a concentration of 100 µM. biorxiv.orgbiorxiv.org This enhanced activity resulted in an EC50 value of 7.2 µM for this compound. biorxiv.orgbiorxiv.org The research also demonstrated that modifications to the alkylamine portion of the tryptamine structure, such as truncation and branching, were tolerated, while N-methylation or N-acetylation led to decreased or complete loss of GPRC5A activation. biorxiv.org These findings highlight the significance of the primary amine and the specific substitution on the indole ring for GPRC5A agonism. biorxiv.orgresearchgate.nettandfonline.com

Comprehensive Analysis of Ring Fluorination Effects on Hallucinogenic Tryptamine Pharmacology

The fluorination of hallucinogenic tryptamines has been systematically studied to understand its impact on their pharmacological effects. capes.gov.br A key finding is that fluorination of the indole ring at positions 4, 5, 6, or 7 generally attenuates or completely abolishes hallucinogen-like activity, as evaluated in animal models. acs.org For instance, the hallucinogen-like effects of several fluorinated analogues were found to be significantly reduced or eliminated in rats trained to discriminate LSD. nih.govcapes.gov.br

Impact of Fluorine Substitution on Biological Potency and Selectivity

The substitution of fluorine on the tryptamine ring system has a profound and often position-specific effect on biological potency and receptor selectivity. mdpi.comacs.org For instance, fluorination at the 4-position of 5-methoxy-DMT significantly enhances its potency and selectivity for the 5-HT1A receptor over the 5-HT2A/2C receptors. wikipedia.orgpsu.edu This modification led to a compound with greater potency than the standard 5-HT1A agonist, 8-OH-DPAT. nih.govcapes.gov.br

In contrast, fluorination at other positions can have different outcomes. For example, 6-fluorination of N,N-diethyltryptamine (DET) was reported to render it inactive as a hallucinogen in humans. acs.org Studies on various fluorinated tryptamines have shown that while 5-HT2A/2C receptor affinity is often largely unaffected, the affinity for the 5-HT1A receptor is typically reduced. nih.govcapes.gov.br

Computational and Molecular Modeling Approaches to Ligand-Receptor Interactions

Computational and molecular modeling studies have provided valuable insights into the interactions between fluorinated tryptamines and their receptor targets. For instance, in the case of the highly potent 5-HT1A agonist 4-fluoro-5-methoxy-DMT, modeling studies have explored the potential binding orientations within the 5-HT1A receptor. mdma.ch One hypothesis suggests the formation of a hydrogen bond between the 4-fluoro substituent and a hydrogen bond donor within transmembrane domain 5, 6, or 7 of the receptor, which could explain its enhanced affinity. mdma.ch

However, the exact orientation of tryptamines within the binding pocket of serotonin (B10506) receptors is still a subject of debate, with some models suggesting a possible 180° rotation. mdma.ch Such a reorientation, potentially forced by a receptor-fluorine hydrogen bond, could also explain the altered activity profiles of some fluorinated analogs. mdma.ch For the GPRC5A receptor, molecular modeling using AlphaFold has been employed to identify key residues involved in the interaction with this compound, further elucidating the structural basis for its agonist activity. researchgate.net These computational approaches, in conjunction with experimental data, are crucial for understanding the nuanced structure-activity relationships of these compounds.

Preclinical Research Applications and Biological Evaluations of 7 Fluorotryptamine Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Studies

The in vitro effects of fluorinated tryptamine (B22526) derivatives have been a subject of investigation, particularly concerning their potential as anticancer agents. These studies primarily focus on their ability to reduce cancer cell viability, inhibit cell proliferation, and induce programmed cell death.

Effects on Cancer Cell Line Viability and Growth Inhibition

Research has demonstrated that certain tryptamine and fluorotryptamine amides of oleanolic acid exhibit cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net For instance, the tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (referred to as 3a) showed cytotoxicity in both HeLa (cervical cancer) and G-361 (malignant melanoma) cell lines, with IC50 values of 8.7 ± 0.4 µM and 9.0 ± 0.4 µM, respectively. nih.govresearchgate.net

Fluorination of these tryptamine amides appeared to influence their cytotoxic potential. The 6-fluorotryptamine (B1299898) amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (compound 3b) displayed enhanced cytotoxicity in HeLa cells with an IC50 of 6.7 ± 0.4 µM. nih.govresearchgate.net In contrast, the 7-fluorotryptamine analog (compound 3c) was less potent, with an IC50 of 12.2 ± 4.7 µM in the same cell line. nih.govresearchgate.net Notably, the this compound amide of oleanolic acid (compound 4c) exhibited cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 13.5 ± 3.3 µM. nih.govresearchgate.net It is worth noting that compounds 3a and 3b demonstrated greater cytotoxicity in HeLa and G-361 cell lines than the standard chemotherapeutic agent, cisplatin. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Tryptamine and Fluorotryptamine Amides of Oleanolic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa | 8.7 ± 0.4 |

| G-361 | 9.0 ± 0.4 | |

| 6-Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa | 6.7 ± 0.4 |

| This compound amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3c) | HeLa | 12.2 ± 4.7 |

| This compound amide of oleanolic acid (4c) | MCF7 | 13.5 ± 3.3 |

Data sourced from references nih.govresearchgate.net.

Induction of Apoptosis and Modulation of Caspase Activity

Several fluorinated tryptamine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This process is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis.

In HeLa cells, tryptamine and fluorotryptamine amides of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (compounds 3a, 3b, and 3c) were found to induce apoptosis. nih.govresearchgate.net The strongest induction was observed with the 6-fluorotryptamine derivative (3b) at a concentration of 10 µM after 24 hours, resulting in up to a 6.4% increase in apoptotic cells. nih.gov Both the tryptamine (3a) and this compound (3c) derivatives also increased the number of apoptotic cells in a dose-dependent manner, although to a lesser extent than 3b. nih.gov

The induction of apoptosis by these compounds is linked to the activation of caspase-3/7. In HeLa cells, all three compounds (3a-3c) caused a dose-dependent increase in caspase-3/7 activity. nih.govmdpi.com The most significant induction was seen with compound 3a (up to 4-fold) and 3b (up to 4.6-fold) at a concentration of 30 µM after 24 hours. nih.govmdpi.com The activity of caspase-3/7 was comparatively lower in G-361 cells treated with compounds 3a and 3b. nih.govmdpi.com

Impact on Cell Cycle Progression in Cancer Cells

Fluorinated tryptamine derivatives can also exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells.

Studies on oleanolic acid amides of tryptamine and fluorotryptamines revealed effects on the cell cycle of malignant melanoma (G-361) cells. nih.gov Treatment of G-361 cells with either the tryptamine amide (3a) or the 6-fluorotryptamine amide (3b) at a concentration of 10 µM, or with the this compound amide (3c) at 3 µM, for 24 hours led to an accumulation of cells in the S-phase of the cell cycle. nih.gov This was accompanied by a corresponding decrease in the number of cells in the G2/M phase. nih.gov

In Vivo Behavioral and Pharmacological Assays (for related fluorinated tryptamines)

While specific in vivo behavioral data for this compound is limited, studies on other fluorinated tryptamines provide insights into their potential pharmacological effects, particularly concerning hallucinogen-like activity and the induction of serotonin (B10506) syndrome.

Drug Discrimination Paradigms for Hallucinogen-Like Activity

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. In studies involving fluorinated analogues of hallucinogenic tryptamines like N,N-diethyltryptamine (DET), 4-hydroxy-N,N-dimethyltryptamine (psilocin), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), hallucinogen-like activity was evaluated in rats trained to discriminate lysergic acid diethylamide (LSD). nih.govcapes.gov.brpurdue.edu The results indicated that fluorination of these tryptamines generally attenuated or completely abolished their hallucinogen-like activity. nih.govcapes.gov.brpurdue.edu For example, 6-fluoro-DET does not substitute for LSD in drug discrimination tests. wikipedia.org

Interestingly, while fluorination often reduces or eliminates hallucinogenic potential, it can enhance affinity and functional potency at other serotonin receptors. For example, 4-fluoro-5-methoxy-DMT demonstrated markedly increased affinity and functional potency at the 5-HT1A receptor. nih.govcapes.gov.br

Assessment of Serotonin Syndrome Induction

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system. wikipedia.orgnih.gov Symptoms can range from mild (e.g., shivering, hyperreflexia) to severe (e.g., hyperthermia, muscle rigidity). wikipedia.orgccjm.org

In vivo studies with some fluorinated tryptamines have shown the induction of behaviors consistent with serotonin syndrome. For instance, 4-fluoro-5-methoxy-N,N-dimethyltryptamine was observed to induce a pronounced serotonin syndrome in rats, characterized by flat body posture and forepaw treading. psu.edu These effects are characteristic of agonist stimulation of the 5-HT1A receptor. psu.edu

Research into Immune and Cancer Signaling Pathways utilizing this compound

This compound (7-FTA) has emerged as a significant tool in the investigation of immune and cancer-related signaling pathways, primarily through its interaction with the G protein-coupled receptor class C group 5 member A (GPRC5A). biocat.commedchemexpress.eumedchemexpress.com GPRC5A is an orphan receptor—meaning its endogenous ligand was initially unknown—and is implicated in various physiological and pathological processes, including cancer and immune responses. biorxiv.orgbiorxiv.org

Research has identified this compound as a potent synthetic agonist for GPRC5A. biorxiv.orgnih.govprobechem.com Its activation of the receptor proceeds through a specific mechanism involving the recruitment of β-arrestin. medchemexpress.comnih.gov Chemoproteomic studies aimed at identifying protein targets of microbiota metabolites led to the discovery that aromatic monoamines can activate GPRC5A signaling. biorxiv.orgbiorxiv.org Within this class of molecules, this compound was found to be a particularly potent agonist. biorxiv.orgresearchgate.net

Studies have demonstrated that this compound is approximately five times more effective than tryptamine at inducing GPRC5A signaling at a concentration of 100 µM and exhibits an EC50 value of 7.2 µM for inducing GPRC5A-mediated β-arrestin recruitment. biorxiv.orgbiorxiv.orgprobechem.com The activation of the GPRC5A/β-arrestin pathway is a key event that links this compound to downstream signaling relevant to immunology and oncology. medchemexpress.eumedchemexpress.com For instance, in one study, this compound (at 50 μM for 8 hours) in combination with Tumor Necrosis Factor-alpha (TNFα) was shown to down-regulate certain TNFα-induced genes, such as IL41A, CXCL10, and CSF2. medchemexpress.com This modulatory effect on inflammatory gene expression highlights its potential utility in dissecting immune signaling cascades. The established association of GPRC5A with cancer further underscores the value of this compound as a chemical tool for studying cancer pathways. biorxiv.orgbiorxiv.orgmedchemexpress.com

Research Findings on this compound and GPRC5A Signaling

| Compound | Target | Mechanism of Action | Key Finding | EC50 | Reference |

|---|---|---|---|---|---|

| This compound | GPRC5A | Agonist, induces β-arrestin recruitment | Potent synthetic agonist used to study immune and cancer signaling. | 7.2 µM | biorxiv.orgprobechem.com |

| This compound | TNFα-induced genes | Down-regulation | In combination with TNFα, down-regulates genes like IL41A, CXCL10, CSF2. | N/A | medchemexpress.com |

Applications as Pharmacological Probes for Receptor Function Elucidation

This compound serves as a valuable pharmacological probe for elucidating the function of specific receptors, most notably the orphan receptor GPRC5A. medchemexpress.eunih.gov The identification of potent and selective agonists is a crucial step in "de-orphanizing" a receptor and characterizing its physiological roles. This compound's efficacy and potency in activating GPRC5A make it an ideal tool for such investigations. biorxiv.orgnih.govresearchgate.net By using this compound to selectively stimulate GPRC5A, researchers can explore the downstream consequences of receptor activation, such as the recruitment of β-arrestin and the subsequent modulation of cellular signaling pathways. medchemexpress.comnih.gov

The development of this compound as a GPRC5A agonist was a direct result of chemoproteomic approaches to identify the protein targets of metabolites produced by the gut microbiota. nih.gov This research not only provided a key tool for studying GPRC5A but also highlighted a novel mechanism of interaction between microbiota metabolites and host receptor pathways. biorxiv.orgbiorxiv.org

Analytical and Spectroscopic Characterization Methods for 7 Fluorotryptamine Research

Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating 7-Fluorotryptamine from any impurities or byproducts of its synthesis, while spectrometric techniques provide definitive structural identification. High-performance liquid chromatography (HPLC) is a reliable method for determining the purity of tryptamine (B22526) derivatives. researchgate.net The combination of these techniques ensures that the material being studied is of a known purity and identity. mtoz-biolabs.com

Mass spectrometry (MS) is a cornerstone analytical tool for the identification of this compound, valued for its high sensitivity and specificity. bio-goods.comcaymanchem.com In forensic and research applications, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized. caymanchem.com The compound is first separated from other substances by the gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint.

For definitive identification, this spectrum is compared against a known analytical reference standard of this compound. caymanchem.com To aid in this process, specialized databases, such as the Cayman Spectral Library, contain 70eV EI mass spectral data for thousands of novel psychoactive substances and forensic drug standards, which can be used to identify unknowns. caymanchem.com This is particularly crucial in forensic chemistry, where DART-MS (Direct Analysis in Real Time Mass Spectrometry) has also emerged as a rapid screening tool for detecting novel psychoactive substances with minimal sample preparation. ascld.org

Table 1: Analytical Techniques for this compound Characterization This interactive table summarizes the primary analytical methods used.

| Technique | Primary Application | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight and fragmentation pattern | Provides a unique "fingerprint" for definitive identification, especially in forensic contexts. caymanchem.com |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity and chemical environment | Confirms the precise arrangement of atoms, including the position of the fluorine atom on the indole (B1671886) ring. oxinst.comjeolusa.com |

| UV-Vis Spectrophotometry | Acidity (pKa) Determination | Change in light absorbance with pH | Can determine the ionization constants of the amine and indole groups, which influence solubility and receptor interaction. caymanchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of molecules like this compound. oxinst.comunivr.it By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

For a fluorinated compound such as this compound, a suite of NMR experiments is typically performed:

¹H NMR: Detects the hydrogen nuclei, revealing the structure of the ethylamine (B1201723) side chain and the protons on the indole ring. The integration of the signals provides the ratio of protons in different chemical environments. sciepub.com

¹³C NMR: Provides information on the carbon skeleton of the molecule.

¹⁹F NMR: This is particularly important for fluorinated compounds. It provides a direct signal for the fluorine atom, and its chemical shift can confirm its attachment to the aromatic ring. jeolusa.com

Crucially, the coupling patterns between nuclei (J-coupling), such as between the fluorine atom and adjacent carbon (¹⁹F-¹³C) and hydrogen (¹⁹F-¹H) atoms, allow for the precise determination of the fluorine's position at the C-7 location on the indole ring. jeolusa.com Two-dimensional NMR techniques, like HSQC and HMBC, are often used to assign all proton and carbon signals definitively. mdpi.com

Mass Spectrometry Applications in Forensic and Research Contexts

Spectrophotometric Determination of Acidity in Fluorinated Derivatives

UV-Vis spectrophotometry can be employed to determine the acid dissociation constant (pKa) of ionizable groups in a molecule. For this compound, the relevant groups are the primary amine of the ethylamine side chain and the nitrogen of the indole ring. The pKa value is critical as it dictates the charge state of the molecule at a given physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

The determination method involves measuring the UV absorbance of a this compound solution at a fixed wavelength (e.g., one of its absorbance maxima, λmax, at 216 or 266 nm) across a wide range of pH values. caymanchem.com As the pH changes, the ratio of the protonated to deprotonated form of the molecule shifts, leading to a change in the absorbance spectrum. By plotting absorbance versus pH, a sigmoidal curve is generated, and the pKa can be determined from the inflection point of this curve.

Electrochemical Analysis for Oxidation Potential Assessment

Electrochemical methods, such as cyclic voltammetry (CV), are used to assess the oxidation potential of this compound. rsc.org This measurement indicates the ease with which the molecule can donate electrons, a property relevant to its metabolic fate and potential for interaction with biological redox systems. The indole moiety of tryptamines is susceptible to oxidation, and this process can be a key step in their metabolism.

In a typical CV experiment, a voltage is scanned across a solution of this compound, and the resulting current is measured. mdpi.com The potential at which a significant anodic (oxidation) peak current appears corresponds to the compound's oxidation potential. rsc.org Studies on related compounds, such as serotonin (B10506) and other anilines, have established methodologies for these measurements, often using glassy carbon electrodes. rsc.org Comparing the oxidation potential of this compound to its non-fluorinated parent compound, tryptamine, can provide insight into how the electron-withdrawing fluorine atom affects the electron density and oxidative stability of the indole ring.

Development of In Vitro Assay Systems for Biological Evaluation

To understand the biological activity of this compound, various in vitro assay systems are developed. These cell-based and biochemical assays are crucial for characterizing the compound's pharmacological profile.

One key system used to study this compound is the PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay. biorxiv.org This is a high-throughput, cell-based reporter assay that measures G-protein coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin 2. biorxiv.org Research has shown that this compound (100 μM) induces β-arrestin recruitment by the orphan receptor GPRC5A in HTLA cells, identifying it as a potent GPRC5A agonist. biorxiv.orgmedchemexpress.com

In addition to target engagement assays, cytotoxicity screenings are performed to assess the compound's effect on cell viability. nih.gov These assays, such as the Sulforhodamine B (SRB) assay, are conducted on various human cancer cell lines. nih.govresearchgate.net For instance, tryptamine derivatives have been evaluated against lines like HeLa (cervical carcinoma), MCF7 (breast adenocarcinoma), and G-361 (malignant melanoma) to determine their half-maximal inhibitory concentration (IC₅₀) values. researchgate.net Such assays are fundamental to the initial biological evaluation of novel compounds in drug discovery and toxicology research. nih.gov

Table 2: In Vitro Assays for Biological Evaluation of this compound This interactive table outlines the assays used to determine biological activity.

| Assay System | Purpose | Cell Line(s) Used | Finding for this compound/Derivatives |

|---|---|---|---|

| PRESTO-Tango Assay | GPCR Activation / β-arrestin recruitment | HTLA, HT-29 | Identified as a potent agonist of GPRC5A. biorxiv.orgmedchemexpress.com |

| Cytotoxicity / Antiproliferative Assay (e.g., SRB) | Measure effect on cell viability | HeLa, G-361, MCF7 | Tryptamine amides, including fluorinated versions, show cytotoxicity against various cancer cell lines. researchgate.net |

Emerging Perspectives and Future Research Trajectories for 7 Fluorotryptamine

Design and Synthesis of Advanced 7-Fluorotryptamine Hybrid Molecules

The strategic incorporation of a fluorine atom into the tryptamine (B22526) scaffold at the 7-position has been a key area of interest, primarily due to fluorine's unique properties that can enhance metabolic stability and receptor interaction profiles. mdpi.commdma.ch Building on this, current research is exploring the design and synthesis of novel hybrid molecules that conjugate this compound with other pharmacologically active moieties to create compounds with potentially synergistic or novel therapeutic effects.

A notable example is the synthesis of tryptamine and fluorotryptamine amides of oleanolic acid. mdpi.comresearchgate.net This research aimed to combine the properties of oleanolic acid, a natural adaptogen, with tryptamine and its fluorinated derivatives. mdpi.com The synthetic procedure involves a multi-step process that begins with the protection of the hydroxyl group of oleanolic acid, followed by activation of the carboxylic acid group, and subsequent amidation with tryptamine or a fluorotryptamine. mdpi.comresearchgate.net Specifically, fluorotryptamine amides of (3β)-3-(acetyloxy)olean-12-en-28-oic acid demonstrated significant cytotoxic activity against HeLa cancer cell lines. mdpi.com

Another avenue of exploration is the use of this compound in the engineered biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs). nih.govoup.com Researchers have successfully fed this compound to engineered yeast strains (Saccharomyces cerevisiae) and plant systems (Nicotiana benthamiana) to produce fluorinated analogs of naturally occurring alkaloids like strictosidine, serpentine, and corynantheidine. nih.govoup.comnih.gov This "new to nature" approach allows for the creation of novel alkaloid structures with potentially altered biological activities. nih.govnih.gov For instance, feeding this compound to a yeast strain engineered for MIA biosynthesis resulted in the production of fluoro-serpentine. oup.com

These synthetic and biosynthetic strategies highlight a trend towards creating more complex and functionally diverse molecules based on the this compound core, aiming to develop compounds with enhanced therapeutic properties for various applications, including oncology. mdpi.comnih.gov

Exploration of Additional Receptor Systems and Signaling Pathways

While initial interest in fluorinated tryptamines often centered on serotonin (B10506) (5-HT) receptors, recent research has significantly broadened the known pharmacological profile of this compound, revealing its interaction with previously unassociated receptor systems. caymanchem.comcaymanchem.com

A pivotal discovery has been the identification of this compound as a potent agonist for the orphan G protein-coupled receptor GPRC5A. medchemexpress.comtandfonline.combiocat.combiosschina.com This finding emerged from chemoproteomic studies aimed at identifying protein targets of microbiota metabolites. mtoz-biolabs.combiorxiv.org These studies revealed that aromatic monoamines, including tryptamine, can activate GPRC5A by inducing β-arrestin recruitment. tandfonline.commtoz-biolabs.com Subsequent analysis of synthetic derivatives identified this compound as a more potent GPRC5A agonist than tryptamine itself. tandfonline.commtoz-biolabs.combiorxiv.org The activation of GPRC5A by this compound is of particular interest due to the receptor's involvement in immune and cancer signaling pathways. medchemexpress.combiocat.combiosschina.com

The signaling downstream of GPRC5A activation by this compound involves the recruitment of β-arrestin. medchemexpress.comtandfonline.commedchemexpress.com This is a key signaling event that can modulate various cellular processes. For example, in conjunction with TNFα, this compound has been shown to down-regulate certain TNFα-induced genes in both wild-type and GPRC5A-knockout cells, suggesting a complex interplay with inflammatory signaling pathways. medchemexpress.com GPRC5A is also known to interact with components of the Wnt and NF-κB signaling pathways, which are crucial in processes like osteoblast differentiation. tandfonline.com

Beyond GPRC5A, the broader class of fluorinated tryptamines has been studied for its effects on various serotonin receptor subtypes. For example, fluorination at the 5-, 6-, or 7-position of hallucinogenic tryptamines can confer selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. caymanchem.comcaymanchem.com Specifically, 5-fluorotryptamine (B1197405) (a positional isomer of this compound) acts as a partial agonist at 5-HT3 receptors. nih.gov While direct, extensive studies on this compound's activity across the full spectrum of serotonin receptors are less detailed in the provided results, the findings for its isomers suggest that this is a fertile area for future investigation.

Translational Research Potential in Novel Therapeutic Agent Development

The emerging understanding of this compound's biological activities points toward significant translational potential in developing new therapeutic agents for a range of conditions.

Oncology: The discovery of this compound as a potent GPRC5A agonist opens up possibilities for cancer therapy, given that GPRC5A is implicated in cancer signaling. medchemexpress.combiocat.combiorxiv.org Furthermore, hybrid molecules, such as the fluorotryptamine amides of oleanolic acid, have demonstrated cytotoxicity against cancer cell lines like HeLa and MCF7. mdpi.comresearchgate.net Specifically, the tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid and its fluorinated counterparts showed potent induction of apoptosis in HeLa and G-361 cancer cells, activating caspase-3/7. mdpi.com This suggests a potential strategy for developing novel pro-apoptotic agents for cancer treatment.

Immunology and Inflammation: The interaction of this compound with GPRC5A and its ability to modulate TNFα-induced gene expression highlight its potential as an immunomodulatory agent. medchemexpress.comtandfonline.com GPRC5A is involved in immune signaling, and the ability to agonize this receptor could offer new approaches for treating inflammatory conditions. medchemexpress.combiocat.com

Osteoporosis: GPRC5A is also being investigated as a potential therapeutic target in the context of osteoporosis. tandfonline.com It is involved in signaling pathways that influence osteoblast differentiation. tandfonline.com The identification of this compound as a potent GPRC5A agonist suggests it could be a valuable research tool and a starting point for developing drugs that target bone metabolism. tandfonline.com

Neuroscience: While much of the recent focus has been on GPRC5A, the foundational research on fluorinated tryptamines highlights their interaction with serotonin receptors, which are critical targets in neuroscience. caymanchem.comcaymanchem.com The ability of fluorine substitution to alter receptor selectivity (e.g., towards 5-HT2C) and function could be leveraged to design more specific psychoactive or neurological drugs. mdma.chcaymanchem.comcaymanchem.com Additionally, fluorinated derivatives of 5,6-dihydroxytryptamine (B1219781) (a neurotoxin) have shown increased affinity for the serotonergic uptake system, making them potentially useful tools for studying neurodegenerative mechanisms. nih.gov

The development of machine learning models to predict the activity of compounds on orphan receptors, which successfully predicted the agonistic activity of this compound on GPRC5A, represents a powerful tool that could accelerate the discovery and optimization of this compound-based therapeutics. nih.gov

Q & A

Q. How can researchers enhance reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.